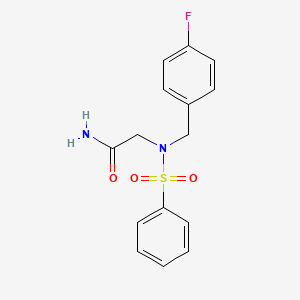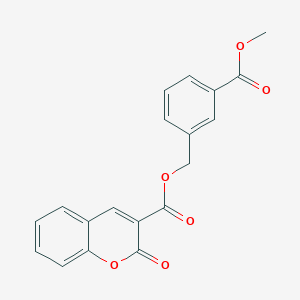![molecular formula C13H18ClNO2 B5883258 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine](/img/structure/B5883258.png)
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine is a chemical compound that belongs to the family of morpholine derivatives. It is also known as ICI 118,551 and is commonly used as a selective β2-adrenergic receptor antagonist in scientific research. The chemical structure of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine is shown below:
Wirkmechanismus
The mechanism of action of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine involves the selective inhibition of β2-adrenergic receptors. The β2-adrenergic receptors are G protein-coupled receptors that are activated by the catecholamines adrenaline and noradrenaline. The activation of β2-adrenergic receptors leads to the activation of adenylate cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP). The inhibition of β2-adrenergic receptors by 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine leads to a decrease in cAMP production and the subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine are largely dependent on the inhibition of β2-adrenergic receptors. The compound has been shown to inhibit the relaxation of smooth muscles in the airways, which is a key physiological effect of β2-adrenergic receptor activation. The compound also inhibits the release of inflammatory mediators such as histamine and leukotrienes, which are involved in the pathogenesis of asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine in lab experiments include its high selectivity for β2-adrenergic receptors and its well-characterized mechanism of action. The compound is also readily available and can be easily synthesized in the lab. However, the limitations of using 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine include its potential for off-target effects and the need for careful dose optimization to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the use of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine in scientific research. One direction is the investigation of the role of β2-adrenergic receptors in the regulation of immune responses. Another direction is the development of more selective and potent β2-adrenergic receptor antagonists for the treatment of asthma and COPD. Additionally, the compound could be used to investigate the role of β2-adrenergic receptors in the pathogenesis of cardiovascular diseases such as heart failure and hypertension.
Synthesemethoden
The synthesis of 4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine involves the reaction of 2-chloro-5-methylphenol with 2-(morpholin-4-yl)ethylamine in the presence of a base such as potassium carbonate. The reaction yields the desired product as a white solid in good yield.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine is widely used in scientific research as a selective β2-adrenergic receptor antagonist. It is commonly used to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition. The compound is also used to investigate the role of β2-adrenergic receptors in various disease conditions such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
Eigenschaften
IUPAC Name |
4-[2-(2-chloro-5-methylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-11-2-3-12(14)13(10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXKHIZLZBBDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Chloro-5-methylphenoxy)ethyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5883177.png)

![1-[(5-bromo-2-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5883184.png)



![ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5883206.png)
![3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5883215.png)
![N-[4-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B5883222.png)


![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)